molecular formula C11H15ClFN B3161375 [(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine CAS No. 869945-17-5

[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B3161375
CAS No.: 869945-17-5
M. Wt: 215.69 g/mol
InChI Key: GTGYWKNSRXWUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Major products include nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines are typically formed.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluorophenyl)methylamine hydrochloride
  • 2-Chloro-6-fluorobenzylamine
  • 2-Chloro-6-fluorophenylacetic acid

Uniqueness

(2-Chloro-6-fluorophenyl)methylamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYWKNSRXWUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 3
Reactant of Route 3
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 4
Reactant of Route 4
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 5
Reactant of Route 5
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 6
Reactant of Route 6
[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.